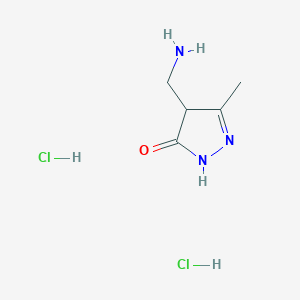![molecular formula C12H20ClNO B3107267 [3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride CAS No. 1609406-98-5](/img/structure/B3107267.png)
[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride
Overview
Description
“[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1609406-98-5 . It has a molecular weight of 229.75 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2,4-dimethylphenoxy)-N-methylpropan-1-amine hydrochloride . The InChI code is 1S/C12H19NO.ClH/c1-10-5-6-12(11(2)9-10)14-8-4-7-13-3;/h5-6,9,13H,4,7-8H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Drug Metabolism and Synthesis : It has been involved in the design and synthesis of novel compounds with potential therapeutic applications. For instance, research on analogs of specific adrenoceptor antagonists highlighted the strategic modifications to improve metabolic stability, resulting in compounds with enhanced antihypertensive activities (Xi et al., 2011).
- Anticonvulsant Activity : Derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in treating seizures with specific compounds demonstrating significant efficacy in preclinical models (Pękala et al., 2011).
Atmospheric Chemistry
- Condensed-Phase Reactions : The interactions of related compounds with methylamine in atmospheric conditions have been studied, providing insights into the formation of secondary organic aerosols. This research is critical for understanding air quality and the chemical processes occurring in the atmosphere (De Haan et al., 2009).
Material Science and Catalysis
- Catalytic Applications : Methylamine derivatives, including those related to the queried compound, have been synthesized and shown to exhibit high catalytic activity in reactions like the Suzuki coupling, underlining their potential in facilitating chemical syntheses (Akishina et al., 2021).
- Photopolymerization : The development of novel photoinitiators for use in polymerization processes has also been a significant area of research. These compounds are essential for creating materials with specific properties through controlled polymerization techniques (Guillaneuf et al., 2010).
Safety and Hazards
properties
IUPAC Name |
3-(2,4-dimethylphenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-5-6-12(11(2)9-10)14-8-4-7-13-3;/h5-6,9,13H,4,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCOMFMPPDEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)
amine hydrochloride](/img/structure/B3107228.png)



![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3107255.png)
![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/structure/B3107266.png)

![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)